molecular formula C10H13NO3 B1585333 Ethyl (4-methoxyphenyl)carbamate CAS No. 7451-55-0

Ethyl (4-methoxyphenyl)carbamate

Cat. No. B1585333
CAS RN: 7451-55-0
M. Wt: 195.21 g/mol
InChI Key: KUGFZNSGTFZXML-UHFFFAOYSA-N
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Description

“Ethyl (4-methoxyphenyl)carbamate” is a chemical compound with the linear formula C10H13NO3 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

While specific synthesis methods for “Ethyl (4-methoxyphenyl)carbamate” were not found, it’s known that ethyl carbamate can be formed from the reaction of urea with ethanol . The yeast and/or lactic acid bacteria added to catalyze the fermentation process generates urea by metabolism of amino acids such as arginine or citrulline .


Molecular Structure Analysis

The molecular structure of “Ethyl (4-methoxyphenyl)carbamate” is represented by the linear formula C10H13NO3 .


Chemical Reactions Analysis

Ethyl carbamate is formed from the reaction of urea with ethanol. The yeast and/or lactic acid bacteria added to catalyze the fermentation process generates urea by metabolism of amino acids such as arginine or citrulline . A large panel of ethyl carbamate formation mechanisms is described from simple ethanolysis of urea in homogeneous liquid phase to photochemical oxidation of cyanide ion or complex heterogeneous gas/solid catalytic reactions .


Physical And Chemical Properties Analysis

The molecular weight of “Ethyl (4-methoxyphenyl)carbamate” is 195.22 . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Carcinogenicity and Toxicity

Ethyl carbamate (urethane) is evaluated for its carcinogenicity, considering its presence in fermented foods and beverages. This assessment acknowledges its potential toxic effects, emphasizing the need for further research into its impact on health (Baan et al., 2007).

Chemical Synthesis

Ethyl (4-methoxyphenyl)carbamate derivatives have been studied for their chemical properties and potential applications. For instance, its derivatives show promise in antimitotic agents, highlighting the synthesis of chiral isomers and their biological activity (Temple & Rener, 1992). Additionally, directed lithiation processes involving similar compounds indicate their utility in synthesizing substituted products (Smith et al., 2013).

Drug Development and Prodrugs

Synthesis and evaluation of carbamate analogues for their potential as prodrugs against diseases such as Pneumocystis carinii pneumonia showcase the chemical's relevance in therapeutic applications (Rahmathullah et al., 1999).

Detection in Food and Beverages

Innovative methods for detecting ethyl carbamate in fermented foods have been developed to ensure food safety. For example, a fluorescent sensor based on quantum dots and nano-porphyrin offers a sensitive and specific approach for determining ethyl carbamate in various fermented food products (Wei et al., 2021). Additionally, the development of an indirect ELISA method highlights the advances in analytical techniques for monitoring ethyl carbamate levels in Chinese rice wine (Luo et al., 2017).

Environmental and Food Toxicant

Ethyl carbamate's role as an emerging toxicant in food and environmental contexts has been investigated, underscoring the importance of understanding its formation, metabolism, and the strategies for mitigating its presence in food products (Gowd et al., 2018).

Safety And Hazards

While specific safety and hazard information for “Ethyl (4-methoxyphenyl)carbamate” was not found, it’s known that ethyl carbamate is a probable human carcinogen . It’s important to handle such compounds with care, using appropriate safety measures.

Future Directions

Future research could focus on finding strains that can degrade ethyl carbamate directly, as it is a probable human carcinogen . Additionally, more research could be done to understand the specific properties and potential applications of “Ethyl (4-methoxyphenyl)carbamate”.

properties

IUPAC Name

ethyl N-(4-methoxyphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-3-14-10(12)11-8-4-6-9(13-2)7-5-8/h4-7H,3H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUGFZNSGTFZXML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80996018
Record name Ethyl (4-methoxyphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80996018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (4-methoxyphenyl)carbamate

CAS RN

7451-55-0
Record name NSC24696
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24696
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl (4-methoxyphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80996018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
O Ozten, BZ Kurt, F Sonmez, B Dogan, S Durdagi - Bioorganic Chemistry, 2021 - Elsevier
In the present study, new tacrine derivatives containing carbamate group were synthesized and their acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition activities …
Number of citations: 22 www.sciencedirect.com
EHM Elageed, B Chen, B Wang… - European Journal of …, 2016 - Wiley Online Library
A selective procedure for the synthesis of 5‐substituted N‐aryloxazolidinones by the coupling of epoxides with arylcarbamates catalyzed by ionic liquids has been developed. The …
CN Copeland - 2016 - rave.ohiolink.edu
Carbamate chemistry has a wide variety of applications both in synthetic chemistry as well as in biology. This carbon-nitrogen containing functional group is used as a linker in many …
Number of citations: 2 rave.ohiolink.edu
MA Casadei, FM Moracci, G Zappia… - The Journal of Organic …, 1997 - ACS Publications
The electrochemical reduction of O 2 (E = −1.0 V vs SCE) in dipolar aprotic solvents in the presence of CO 2 gave a carboxylating reagent (O 2 •- /CO 2 ) able to convert amines and …
Number of citations: 86 pubs.acs.org
S Kondawar, C Patil, S Raylu, C Rode - Tetrahedron Green Chem, 2023 - Elsevier
The adverse effect of carbon dioxide occurred in past decade on environment, led researchers to use CO 2 as a C1 building block for the synthesis of various commodity chemicals. …
Number of citations: 2 www.sciencedirect.com
A Kumar, N Kumar, R Sharma… - The Journal of …, 2019 - ACS Publications
Herein we report, a single-pot multistep conversion of inactivated carboxylic acids to various N-containing compounds using a common synthetic methodology. The developed …
Number of citations: 20 pubs.acs.org
WH Shao, BY Chen, XR Cheng, H Yuan… - European Journal of …, 2015 - Elsevier
A series of new α-methylene-γ-lactone carbamates were synthesized by an asymmetric synthetic route. The activities on inhibiting nitric oxide (NO) release of these compounds were …
Number of citations: 8 www.sciencedirect.com
D Riemer, P Hirapara, S Das - ChemSusChem, 2016 - Wiley Online Library
Synthesis of carbamates directly from amines using CO 2 as the carbon source is a straightforward and sustainable approach. Herein, we describe a highly effective and …
VH Jadhav, SS Deshpande… - Journal of Chemical …, 2005 - journals.sagepub.com
… Similarly, the ethyl phenyl carbamate and ethyl 4-methoxyphenyl carbamate were treated with methyl 3-amino-2-thiophenecarboxylate which failed to give the corresponding urea …
Number of citations: 1 journals.sagepub.com
R Shimazumi, T Kodama - Synthesis, 2023 - thieme-connect.com
Synthesis Page 1 This is a PDF file of an unedited manuscript that has been accepted for publication. As a service to our customers we are providing this early version of the manuscript. …
Number of citations: 1 www.thieme-connect.com

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